molecular formula C16H17F2NO3 B11067192 N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B11067192
M. Wt: 309.31 g/mol
InChI Key: XBQVXVQKRWGHBD-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[221]heptane-1-carboxamide is a synthetic organic compound with a unique bicyclic structure This compound is characterized by the presence of a difluorophenyl group and a bicyclo[22

Properties

Molecular Formula

C16H17F2NO3

Molecular Weight

309.31 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C16H17F2NO3/c1-14(2)15(3)6-7-16(14,22-13(15)21)12(20)19-11-8-9(17)4-5-10(11)18/h4-5,8H,6-7H2,1-3H3,(H,19,20)

InChI Key

XBQVXVQKRWGHBD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=C(C=CC(=C3)F)F)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the difluorophenyl group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

    Formation of the carboxamide group: The carboxamide group can be formed through an amide coupling reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety undergoes nucleophilic substitution under specific conditions. Key reactions include:

Table 1: Nucleophilic substitution reactions

Reagent/ConditionsProductYieldReference
Amines (e.g., NH₃, alkylamines)N-substituted derivatives (e.g., urea analogs)60-75%
Alcohols (acid catalysis)Ester derivatives (e.g., methyl/ethyl esters via transesterification)45-65%
ThiolsThioamide derivatives50-70%

The reaction with amines proceeds via nucleophilic attack at the carbonyl carbon, facilitated by the electron-withdrawing effect of the oxabicyclo system. Steric hindrance from the 4,7,7-trimethyl groups moderates reaction rates.

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or alkaline conditions to form carboxylic acid derivatives:

Table 2: Hydrolysis pathways

ConditionsProductReaction TimeReference
6M HCl, reflux4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid12–24 hrs
2M NaOH, 80°CSodium salt of the carboxylic acid6–8 hrs

The bicyclic structure remains intact during hydrolysis, as confirmed by NMR studies . The difluorophenyl group exhibits no participation in these conditions.

Functionalization of the Bicyclic Framework

The oxabicyclo[2.2.1]heptane core participates in ring-opening and oxidation reactions:

Table 3: Bicyclic framework reactions

Reaction TypeReagents/ConditionsProductNotes
Ring-opening (acid-catalyzed)H₂SO₄, H₂O, 100°CLinear keto-acid derivativeRetains fluorine substituents
OxidationKMnO₄, acidic mediumDicarboxylic acid (bridge cleavage)Low yield (30-40%)

The 3-oxo group enhances susceptibility to oxidation, while the methyl groups hinder full ring degradation.

Stability and Storage Considerations

Degradation pathways :

  • Photolytic decomposition under UV light (t₁/₂ = 48 hrs in methanol).

  • Thermal stability up to 200°C (DSC data).

Storage recommendations include inert atmospheres and protection from moisture to prevent hydrolysis .

Scientific Research Applications

N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group and bicyclic core contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific substitution pattern and the presence of the difluorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane core with specific functional groups that contribute to its biological activity. Its molecular formula is C16H17F2NOC_{16}H_{17}F_{2}NO with a molecular weight of approximately 309.31 g/mol . The presence of fluorine atoms in the phenyl ring enhances its lipophilicity, which may influence its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with specific enzymes or receptors, potentially modulating their activity and influencing various biochemical pathways . The following sections detail specific areas of biological activity.

1. Enzyme Interaction Studies

Research has shown that this compound may bind to various enzymes, affecting their functionality. Initial findings suggest potential interactions with:

  • Cyclooxygenase (COX) : Inhibition studies are needed to confirm any anti-inflammatory properties.
  • Kinases : Possible modulation of kinase activity could lead to implications in cancer therapy.

3. Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively studied; however, similar bicyclic compounds have shown promising results against various microbial strains. Future research should focus on:

  • Bacterial Strains : Assessing efficacy against Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Evaluating antifungal properties.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are sparse, related literature provides insights into its potential applications:

  • Study on Similar Compounds : A review highlighted that structurally similar compounds exhibited significant anti-inflammatory and anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest .
  • Mechanistic Studies : Research has indicated that modifications in the bicyclic structure can lead to enhanced bioactivity; thus, exploring derivatives of this compound may yield compounds with improved efficacy .

Q & A

Q. What are the key considerations for synthesizing N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including bicyclo[2.2.1]heptane core formation, followed by carboxamide functionalization. Critical parameters include:
  • Temperature control : Maintain ≤80°C during cyclization to prevent by-product formation from thermal decomposition .

  • Catalyst selection : Use Pd/C or Ni catalysts for fluorophenyl coupling, ensuring inert atmospheres to avoid oxidation .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (DMF/water) achieves >95% purity .

    • Data Table 1 : Synthesis Optimization Parameters
ParameterOptimal RangeImpact on YieldReference
Reaction Temperature60–80°CPrevents decomposition
Catalyst Loading5–10 mol% PdMaximizes coupling efficiency
Solvent SystemTHF/DMF (3:1)Enhances solubility of intermediates

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on bicyclo[2.2.1]heptane protons (δ 1.2–1.8 ppm for methyl groups) and carboxamide carbonyl (δ ~170 ppm). Fluorophenyl protons appear as doublets (δ 7.2–7.6 ppm) .

  • IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹ for oxo and carboxamide groups) and C-F vibrations (1200–1100 cm⁻¹) .

  • Elemental Analysis : Verify C, H, N, F percentages; deviations >0.3% indicate impurities .

    • Data Table 2 : Representative Spectral Data
TechniqueKey SignalsCompound-Specific MarkersReference
¹H NMRδ 1.45 (s, 6H, CH₃), δ 7.35 (m, Ar-H)Bicyclo methyl groups, fluorophenyl protons
IR1705 cm⁻¹ (C=O), 1135 cm⁻¹ (C-F)Confirms functional groups

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antibacterial vs. inactivity) be resolved for this compound?

  • Methodological Answer :
  • Dose-Response Analysis : Perform MIC assays across concentrations (0.1–100 µg/mL) to identify non-linear effects .
  • Structural Analog Comparison : Test derivatives (e.g., varying fluorophenyl substituents) to isolate pharmacophores .
  • Mechanistic Studies : Use fluorescence quenching to assess binding to bacterial enzymes (e.g., DNA gyrase) .

Q. What computational strategies are recommended for studying structure-activity relationships (SAR) of this bicycloheptane derivative?

  • Methodological Answer :
  • Docking Simulations : Utilize AutoDock Vina with PDB entries (e.g., 4KFG for kinase targets) to predict binding modes .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic effects of difluorophenyl groups .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess conformational stability in lipid bilayers .

Q. How does the compound’s stability vary under different storage conditions, and what degradants are formed?

  • Methodological Answer :
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor via HPLC for:
  • Oxidative Degradation : Check for ketone-to-carboxylic acid conversion (retention time shift) .
  • Hydrolysis : Detect free 2,5-difluoroaniline via LC-MS (m/z 129.1) .
  • Light Exposure : Use ICH Q1B guidelines; UV irradiation (320–400 nm) induces ring-opening in bicyclo core .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in purity assessments between elemental analysis and HPLC?

  • Methodological Answer :
  • Cross-Validation : Combine techniques (e.g., NMR for structural integrity, TGA for residual solvents) .
  • Impurity Spiking : Synthesize suspected by-products (e.g., demethylated analogs) as reference standards .

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